Enhanced Antiviral Potency Against HCV: A 2.6-Fold Improvement Over Parent Compound
Antiviral agent 52 (Compound 30) demonstrates significantly improved potency against hepatitis C virus (HCV) infection compared to its parent compound, chlorcyclizine. While chlorcyclizine exhibits an EC50 of 44 nM in vitro, Antiviral agent 52 achieves an EC50 of 17 nM, representing a 2.6-fold increase in potency [1][2].
| Evidence Dimension | Antiviral activity (EC50) against HCV |
|---|---|
| Target Compound Data | 17 nM |
| Comparator Or Baseline | Chlorcyclizine (EC50 = 44 nM) |
| Quantified Difference | 2.6-fold improvement in potency |
| Conditions | In vitro cell-based HCV infection assay (Huh7.5.1 cells) |
Why This Matters
A lower EC50 indicates that a compound is effective at a lower concentration, which can translate to a higher therapeutic window and potentially lower required dosages in preclinical studies, making it a more cost-effective and relevant research tool.
- [1] He, S., Xiao, J., Dulcey, A. E., et al. (2016). Discovery, Optimization, and Characterization of Novel Chlorcyclizine Derivatives for the Treatment of Hepatitis C Virus Infection. Journal of Medicinal Chemistry, 59(3), 841–853. View Source
- [2] Bertin Bioreagent. (2024). Chlorcyclizine (hydrochloride) - Antivirals - CAT N°: 19239. Retrieved from https://www.bertin-bioreagent.com/chlorcyclizine-hydrochloride-19239 View Source
